molecular formula C11H19NO5 B6262879 rac-(1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopentane-1-carboxylic acid, trans CAS No. 2174002-17-4

rac-(1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopentane-1-carboxylic acid, trans

Cat. No.: B6262879
CAS No.: 2174002-17-4
M. Wt: 245.27 g/mol
InChI Key: PBINEGXMYGDOPT-CPCISQLKSA-N
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Description

rac-(1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopentane-1-carboxylic acid, trans is a fascinating chemical compound. Its complex structure and diverse properties have made it a topic of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize this compound involves a multistep synthesis starting from readily available cyclopentane derivatives

Industrial Production Methods: Industrial production of this compound might utilize optimized synthetic routes to increase yield and efficiency. This often involves catalytic processes, high-pressure reactions, and the use of automated flow reactors.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound is reactive towards several types of chemical reactions including:

  • Oxidation: Can be oxidized to introduce additional functional groups.

  • Reduction: Can undergo reduction to modify the existing functional groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Typical reaction conditions involve solvents like dichloromethane or tetrahydrofuran and controlled temperatures.

Major Products Formed from These Reactions: Depending on the reaction type, major products include more complex cyclopentane derivatives, modified with different functional groups, such as esters, amines, or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its stereochemistry is particularly useful in studies of chiral synthesis and enantioselective catalysis.

Biology: Biologically, this compound is studied for its potential in modulating enzymatic activity. Its specific configuration allows it to interact with certain enzymes, making it a useful tool in biochemical assays.

Medicine: In medicine, derivatives of this compound are researched for their potential therapeutic applications, including as enzyme inhibitors or modulators of biochemical pathways.

Industry: Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to changes in cellular function. The exact mechanism depends on the context of its use, whether in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its unique stereochemistry and functional group arrangement. This gives it distinct reactivity and biological activity compared to similar compounds.

List of Similar Compounds:
  • rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid

  • trans-1-(tert-butoxycarbonyl)-3-hydroxycyclopentane-1-carboxylic acid

Each of these has similarities in structure but differs in their exact configuration and substituents, leading to varying properties and applications.

Properties

CAS No.

2174002-17-4

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(1S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)5-4-7(13)6-11/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)/t7-,11-/m0/s1

InChI Key

PBINEGXMYGDOPT-CPCISQLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CC[C@@H](C1)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)O)C(=O)O

Purity

95

Origin of Product

United States

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